1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

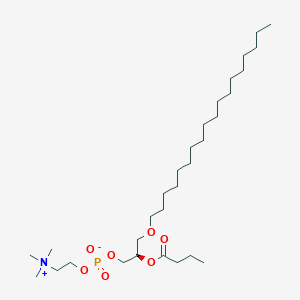

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is a bioactive lipid belonging to the class of phospholipids. It is characterized by an ether-linked octadecyl chain at the sn-1 position and a butyryl group at the sn-2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecyl and butyryl groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct attachment of the functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure high purity and yield. The process is often carried out under controlled environments to maintain the stability of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: It is used in the study of lipid chemistry and the development of lipid-based materials.

Biology: The compound is utilized in cell membrane studies and the investigation of lipid-protein interactions.

Medicine: It has potential therapeutic applications, including drug delivery systems and the treatment of inflammatory conditions.

Industry: The compound is used in the formulation of cosmetics and personal care products.

Mécanisme D'action

The mechanism of action of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It binds to lipid receptors on cell membranes, influencing various cellular processes. The compound’s effects are mediated through the activation of signaling pathways that regulate inflammation, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:

1-octadecyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine: Another related compound with distinct alkyl and acyl groups.

Uniqueness: 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is unique due to its specific ether-linked octadecyl chain and butyryl group, which confer distinct biological activities and applications compared to other similar compounds .

Activité Biologique

1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine (also known as 1-O-octadecyl-2-butyryl-sn-glycero-3-phosphocholine) is a bioactive lipid belonging to the class of phospholipids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of cell biology and medicine. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

- An ether-linked octadecyl chain at the sn-1 position.

- A butyryl group at the sn-2 position.

- A phosphocholine head group , which enhances its solubility and interaction with biological membranes.

The compound's unique structure contributes to its biological functions, particularly in lipid-protein interactions and cellular signaling pathways.

The biological activity of this compound is primarily mediated through its interaction with cell membranes and specific receptors. The following mechanisms have been identified:

- Lipid Receptor Binding : The compound binds to lipid receptors on cell membranes, influencing various cellular processes such as inflammation and apoptosis.

- Signaling Pathway Activation : It activates signaling pathways that regulate cell proliferation and survival, potentially modulating responses to stress and injury.

Biological Activities

This compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses in leukocytes. For example, it influences neutrophil migration in response to chemotactic signals, demonstrating both chemokinetic and chemotactic properties at varying concentrations .

2. Antitumor Activity

Research indicates that compounds similar to this compound can induce apoptosis in tumor cells while sparing normal cells. This selective cytotoxicity is attributed to differential cellular uptake mechanisms, where tumor cells incorporate higher amounts of the ether lipid compared to normal cells .

3. Role in Lipid Metabolism

As a phospholipid, it plays a crucial role in lipid metabolism and membrane dynamics. Its incorporation into cellular membranes can alter membrane fluidity and affect various membrane-associated processes .

Case Study 1: Neutrophil Migration

A study utilizing modified Boyden chambers demonstrated that this compound affected human neutrophil migration. At low concentrations (10^-8 M), it exhibited chemokinetic properties, while at higher concentrations (10^-6 M), it acted as a chemotactic factor. This suggests potential applications in managing inflammatory diseases .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis through mechanisms independent of DNA interaction. Such findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar phospholipids is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine | Acetyl group at sn-2 position | Modulates immune responses |

| Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) | Methyl group at sn-2 position | Induces apoptosis selectively in tumor cells |

| Lysophosphatidylcholine | Single acyl chain | Involved in cell signaling |

Propriétés

IUPAC Name |

[(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFMRKQKVQGECX-GDLZYMKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.